

# Spectroscopic Characterization of Pigment Red 52: Application Notes and Protocols

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## Compound of Interest

Compound Name: C.I. Pigment Red 52, disodium salt

Cat. No.: B1497102

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## Introduction

Pigment Red 52 (C.I. 15860) is a monoazo pigment widely utilized in printing inks, plastics, and paints due to its vibrant red hue. Its chemical structure, characterized by an azo group (-N=N-) connecting two aromatic moieties, is fundamental to its color and performance properties. This document provides detailed protocols for the spectroscopic characterization of Pigment Red 52 using Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy, essential techniques for quality control, structural elucidation, and stability studies.

While specific experimental spectra for Pigment Red 52 are not readily available in publicly accessible databases, this guide outlines the expected spectral features based on its chemical class and provides standardized procedures for obtaining and interpreting the data.

## Chemical Structure

Pigment Red 52 is the sodium salt of 2-(2-(3-carboxy-2-hydroxynaphthalen-1-yl)hydrazinyl)-5-chloro-4-methylbenzenesulfonic acid. The commercially significant form is often the calcium salt, designated as Pigment Red 52:1.

Pigment Red 52 (Sodium Salt)

- Molecular Formula:  $C_{18}H_{12}ClN_2NaO_6S$

- Molecular Weight: 466.8 g/mol

Pigment Red 52:1 (Calcium Salt)

- Molecular Formula:  $C_{36}H_{22}CaCl_2N_4O_{12}S_2$
- Molecular Weight: 893.7 g/mol

## Predicted Spectroscopic Data

Based on the functional groups present in Pigment Red 52, the following spectral characteristics are anticipated.

### UV-Vis Spectroscopy

The color of Pigment Red 52 arises from the extended  $\pi$ -electron system of the aromatic rings connected by the azo chromophore. This conjugation lowers the energy gap between the  $\pi$  and  $\pi^*$  orbitals, resulting in the absorption of light in the visible region of the electromagnetic spectrum.

Parameter	Expected Value
$\lambda_{\max}$ (in organic solvent)	~480 - 550 nm
Appearance of Solution	Red

Note: The exact  $\lambda_{\max}$  can vary depending on the solvent, pH, and whether it is the sodium or calcium salt.

### Infrared (IR) Spectroscopy

The IR spectrum of Pigment Red 52 will exhibit characteristic absorption bands corresponding to its various functional groups.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3500 - 3300	O-H stretch	Hydroxyl (-OH)
3100 - 3000	C-H stretch (aromatic)	Aromatic rings
~1620	N=N stretch	Azo group
~1600, ~1475	C=C stretch	Aromatic rings
~1700	C=O stretch	Carboxylic acid
1200 - 1100	S=O stretch	Sulfonate group
~850 - 750	C-H bend (out-of-plane)	Substituted aromatic rings
~750	C-Cl stretch	Chloro-substituted aromatic ring

## Experimental Protocols

### UV-Vis Spectroscopy Protocol

Objective: To determine the maximum absorption wavelength ( $\lambda_{\text{max}}$ ) of Pigment Red 52 in a suitable solvent.

Materials:

- Pigment Red 52 sample
- Spectroscopic grade solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP))
- Volumetric flasks
- Pipettes
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

#### Procedure:

- **Solvent Selection:** Choose a solvent in which Pigment Red 52 is soluble and that does not absorb in the visible region of the spectrum.
- **Stock Solution Preparation:** Accurately weigh a small amount of Pigment Red 52 (e.g., 1-5 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 10 mL) to prepare a stock solution.
- **Working Solution Preparation:** Dilute the stock solution with the same solvent to obtain a working solution with an absorbance value between 0.5 and 1.5 at the expected  $\lambda_{\text{max}}$ . This ensures the measurement is within the linear range of the spectrophotometer.
- **Instrument Setup:**
  - Turn on the spectrophotometer and allow it to warm up.
  - Set the wavelength range to scan from 350 nm to 700 nm.
- **Baseline Correction:** Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and perform a baseline correction.
- **Sample Measurement:**
  - Rinse the sample cuvette with a small amount of the working solution and then fill it.
  - Place the sample cuvette in the spectrophotometer.
  - Acquire the absorption spectrum.
- **Data Analysis:**
  - Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
  - Record the absorbance value at  $\lambda_{\text{max}}$ .

## Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Objective: To obtain the infrared spectrum of solid Pigment Red 52 to identify its functional groups.

Materials:

- Pigment Red 52 sample (as a dry powder)
- FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)
- Spatula
- Solvent for cleaning (e.g., isopropanol)
- Lint-free wipes

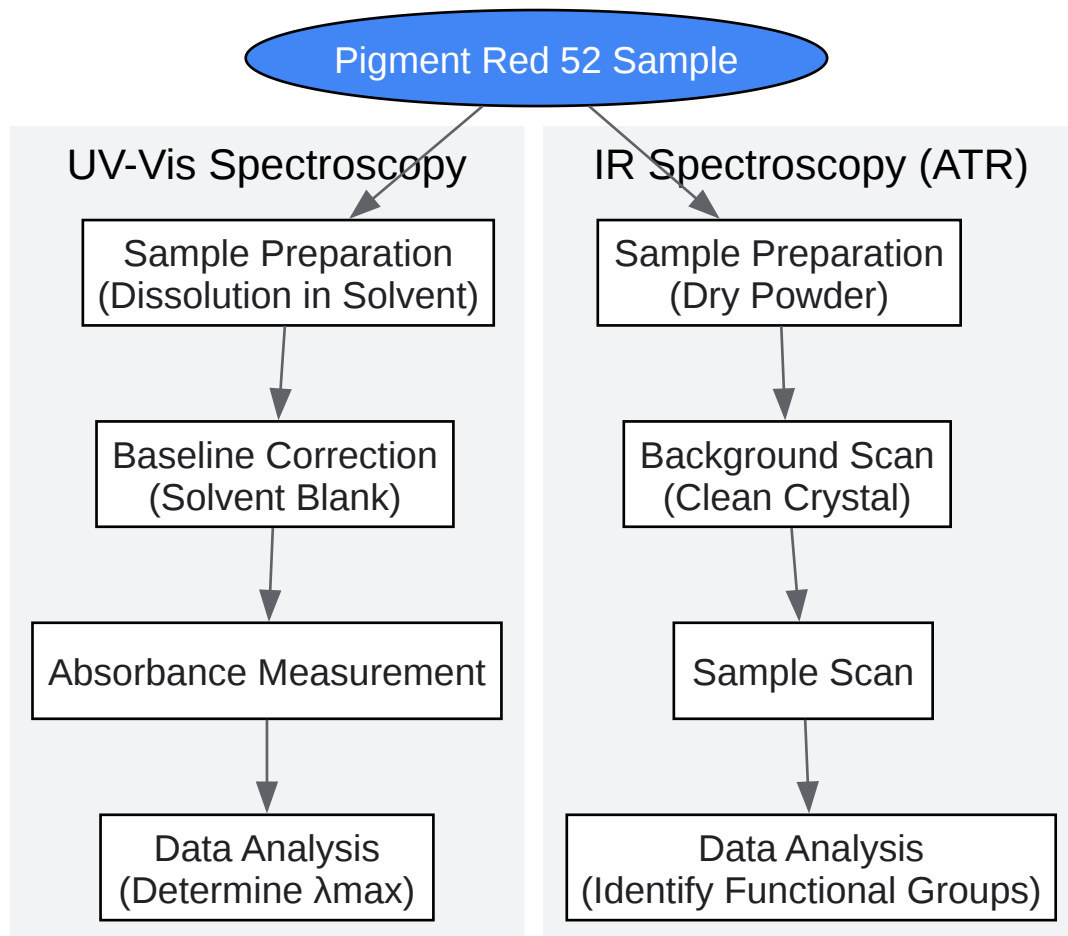
Procedure:

- Instrument Setup:
  - Turn on the FTIR spectrometer and allow the source and detector to stabilize.
  - Ensure the ATR accessory is correctly installed.
- Background Spectrum:
  - Clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
  - Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Application:
  - Place a small amount of the Pigment Red 52 powder onto the center of the ATR crystal using a clean spatula.

- Lower the ATR pressure clamp to ensure firm and even contact between the sample and the crystal surface.
- Spectrum Acquisition:
  - Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
  - The typical spectral range is  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ .
- Data Processing and Analysis:
  - The software will automatically subtract the background spectrum from the sample spectrum.
  - Identify the positions (in  $\text{cm}^{-1}$ ) of the major absorption bands.
  - Correlate the observed bands with the functional groups present in the Pigment Red 52 molecule.
- Cleaning:
  - Release the pressure clamp and carefully remove the pigment powder.
  - Clean the ATR crystal surface thoroughly with a solvent-moistened wipe.

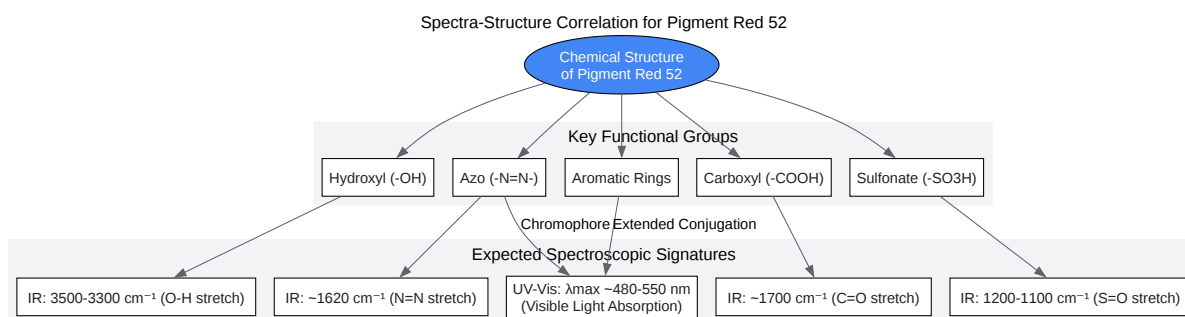
## Visualizations

## Experimental Workflow for Spectroscopic Characterization



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Caption: Workflow for UV-Vis and IR spectroscopic analysis of Pigment Red 52.



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Caption: Relationship between the chemical structure of Pigment Red 52 and its expected spectroscopic features.

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